2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.
Introduction of the Furan and Thiophene Rings: These heterocyclic rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Final Coupling: The final step involves coupling the pyrrolidinone intermediate with the furan-thiophene moiety using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The pyrrolidinone ring can be reduced to form the corresponding pyrrolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide exerts its effects depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated, affecting conductivity, stability, and other characteristics.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)phenyl]methyl]acetamide
- 2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(thiophen-2-yl)phenyl]methyl]acetamide
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic properties and reactivity compared to similar compounds with only one type of heterocyclic ring.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-13(8-17-14(19)3-4-15(17)20)16-7-11-6-10(9-22-11)12-2-1-5-21-12/h1-2,5-6,9H,3-4,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGPOODYQLCVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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